2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIQUVEHNRIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587704 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-36-0 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Component Condensation Under Solvent-Free Conditions
A solvent-free approach, modified from Tran et al., involves the reaction of 1,3-benzodioxol-5-ylcarbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 2-aminobenzimidazole (1.0 mmol) in the presence of the ionic liquid catalyst [(4-SO₃H)BMIM]HSO₄ (0.1 mmol). The mixture is heated at 100°C for 4–6 hours, with progression monitored by TLC. Post-reaction, cold ethanol precipitates the crude product, which is recrystallized from ethanol to yield the target compound.
Key Data :
Chalcone-Mediated Cyclization Under Microwave Irradiation
Adapting the method of, a chalcone intermediate is first synthesized by Claisen-Schmidt condensation of 1,3-benzodioxol-5-ylcarbaldehyde (1.2 mmol) with 4’-aminoacetophenone (1.0 mmol) in ethanolic NaOH. The chalcone is then reacted with 2-aminobenzimidazole (1.0 mmol) in DMF under microwave irradiation (100 W, 120°C, 20 min) with piperidine (0.2 mmol) as a base.
Key Data :
Phenacyl Bromide-Amidine Cyclization
Based on, 2-aminobenzimidazole (1.0 mmol) is treated with 1,3-benzodioxol-5-yl phenacyl bromide (1.1 mmol) in anhydrous DMF under nitrogen at room temperature for 3 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane:EtOAc = 4:1).
Key Data :
- Yield : 62–75%.
- Purity : >95% (HPLC).
- FT-IR : 3350 cm$$^{-1}$$ (N–H stretch), 1620 cm$$^{-1}$$ (C=N).
Optimization of Reaction Parameters
Catalyst Screening for Solvent-Free Synthesis
Comparative studies using as a template reveal that Brønsted acidic ionic liquids outperform traditional catalysts (e.g., p-TsOH or ZnCl₂) in cyclocondensation:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| [(4-SO₃H)BMIM]HSO₄ | 100 | 4 | 72 |
| p-TsOH | 100 | 6 | 58 |
| ZnCl₂ | 120 | 5 | 49 |
Microwave vs. Conventional Heating
Microwave-assisted synthesis reduces reaction times by 80% compared to conventional heating:
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Microwave | 120 | 20 min | 70 |
| Conventional | 120 | 2 h | 65 |
Spectroscopic Validation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Challenges and Limitations
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts if substituents are improperly positioned.
- Benzodioxole Stability : Prolonged heating above 120°C risks ring-opening reactions, necessitating strict temperature control.
- Purification : Recrystallization from ethanol is effective but may require multiple cycles for >98% purity.
Chemical Reactions Analysis
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines by targeting specific kinases involved in tumor proliferation and survival. For instance, studies show that derivatives of imidazo[1,2-a]pyrimidines can act as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial DNA and inhibit replication. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies highlight the efficacy of 2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine in various applications:
- Case Study 1: Anticancer Research : A study demonstrated that a derivative of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
- Case Study 2: Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism by which 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine exerts its effects involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis. This compound targets specific molecular pathways involved in cell proliferation, making it effective in suppressing the growth of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes the structural and inferred functional differences between 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine and its closest analog, 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde :
*Inferred based on structural similarity to the analog.
Heterocyclic Core Differences
- This may enhance binding affinity in biological targets (e.g., kinases or GPCRs) .
Substituent Effects
- Amine (-NH₂): The primary amine group in the target compound is a strong hydrogen-bond donor, which could improve solubility and facilitate interactions with acidic residues in proteins.
- Carbaldehyde (-CHO) : The aldehyde group in the analog is electrophilic, enabling reactions like Schiff base formation or redox transformations, but may reduce stability under physiological conditions .
Computational and Crystallographic Insights
For example:
- Benzodioxol-containing compounds often exhibit edge-to-face aromatic interactions due to the electron-rich dioxolane ring.
- Imidazo[1,2-a]pyrimidine derivatives may form hydrogen-bonded networks via the amine group, as seen in related amine-substituted heterocycles .
Biological Activity
2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine (CAS: 80493-81-8) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its anticancer properties.
- Molecular Formula : C14H11N3O2
- Molar Mass : 253.26 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-a]pyrimidine core and the introduction of the benzo[d][1,3]dioxole moiety. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For example, a study reported the synthesis of similar derivatives that showed cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | >150 (normal cells) |
| Compound B | HCT116 | 1.54 | >150 (normal cells) |
| Compound C | MCF7 | 4.52 | >150 (normal cells) |
These findings indicate that while these compounds are effective against cancer cells, they exhibit low toxicity towards normal cells, suggesting a favorable therapeutic window .
The mechanisms through which this compound exerts its anticancer effects involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Cell cycle analyses revealed that these compounds can cause cell cycle arrest at various phases, particularly G2/M phase .
Study on Antiproliferative Effects
A notable study evaluated the antiproliferative effects of a series of benzo[d][1,3]dioxole derivatives on A549 lung adenocarcinoma cells. The results indicated a CC50 value of 3.6 µM with significant selectivity over non-cancerous cell lines . This study suggests that modifications to the core structure can enhance biological activity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to various targets involved in cancer progression. The results indicated strong interactions with key proteins involved in tumor growth and metastasis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving nitroalkenes or dihydrobenzimidazole precursors. For example, a generalized procedure involves refluxing substituted benzimidazoles with pyrimidine derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Yield optimization requires adjusting stoichiometry, temperature (80–120°C), and reaction time (12–24 hours) . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazo[1,2-a]pyrimidine core and benzo[1,3]dioxol-5-yl substituent. Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretch ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological activities have been reported for imidazo[1,2-a]pyrimidine derivatives, and what mechanisms are hypothesized?
- Methodological Answer : Imidazo[1,2-a]pyrimidines exhibit kinase inhibition (e.g., cyclin-dependent kinases) and antimicrobial activity. Mechanistic studies involve molecular docking to predict binding affinities for ATP-binding pockets and in vitro assays (e.g., ELISA for IC₅₀ determination). For example, derivatives with electron-withdrawing substituents show enhanced activity due to improved target interaction .
Q. What key physico-chemical properties (e.g., solubility, logP) influence this compound’s research utility?
- Methodological Answer : Calculated logP (2.7–3.1 via XlogP) indicates moderate lipophilicity, suggesting membrane permeability. Aqueous solubility is typically low (<1 mg/mL in PBS), necessitating DMSO or PEG-400 as solvents. Thermal stability (melting point ~98–150°C) and photostability under UV light should be assessed for storage conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize geometry and electron distribution to predict reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., kinases). For example, substituting the benzo[1,3]dioxol-5-yl group with halogenated aryl rings improves hydrophobic interactions in silico, which can be validated via SAR studies .
Q. How should researchers address contradictions in reported biological data for structurally similar analogs?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Meta-analyses of published data (e.g., kinase inhibition profiles) combined with standardized in-house assays (fixed ATP concentrations, controlled pH) can reconcile results. Cross-validation using orthogonal techniques (e.g., SPR vs. fluorescence polarization) is recommended .
Q. What experimental and computational strategies elucidate reaction pathways for synthesizing novel derivatives?
- Methodological Answer : Quantum chemical reaction path searches (Gaussian 09) identify transition states and intermediates. Isotopic labeling (e.g., ¹⁵N in amine groups) tracks mechanistic steps via NMR. For multicomponent reactions, in situ monitoring (Raman spectroscopy) clarifies kinetics and competing pathways .
Q. How can reaction conditions be optimized to reduce byproducts in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies (e.g., Taguchi arrays) optimize parameters like catalyst loading (Pd/C vs. CuI), solvent polarity (DMF vs. THF), and microwave irradiation (50–100 W). Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
Q. What safety protocols are critical for handling this compound and its intermediates?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
